1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide
Description
Systematic IUPAC Nomenclature Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic deconstruction of its structural components:
IUPAC Name
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide.
Breakdown of the Nomenclature:
- Root structure : The parent heterocycle is imidazole , a five-membered ring containing two nitrogen atoms at positions 1 and 3.
- Substituent at position 1 : A benzyl group modified with an acetamido linker:
- Benzyl group : A phenylmethyl moiety attached to the imidazole’s nitrogen.
- Acetamido modification : The benzyl group’s para position is substituted with a 2-(3,4-dimethoxyphenyl)acetamido group. This consists of:
- A 3,4-dimethoxyphenyl ring (methoxy groups at positions 3 and 4).
- An acetyl bridge (CH₂-C=O) connecting the phenyl ring to an amide (-NH-) group.
- Substituent at position 4 : A carboxamide group (-CONH₂) attached to the imidazole ring.
- The amide’s nitrogen is further substituted with a 4-(propan-2-yl)phenyl group (isopropyl-substituted phenyl ring at the para position).
This nomenclature adheres to IUPAC priority rules, where the imidazole ring serves as the parent structure, and substituents are ordered alphabetically and by positional numbering.
Molecular Formula and Structural Features
Molecular Formula:
C₃₀H₃₂N₄O₄ .
Molecular Weight:
Calculated as 530.6 g/mol (exact mass: 530.2424 Da).
Structural Features:
The compound’s architecture integrates multiple functional groups (Table 1):
| Structural Component | Description |
|---|---|
| Imidazole core | A five-membered aromatic ring with nitrogen atoms at positions 1 and 3. |
| Benzyl-acetamido substituent | Para-substituted benzyl group with a 3,4-dimethoxyphenylacetamido side chain. |
| Carboxamide group | Position 4 of the imidazole bears a carboxamide linked to a 4-isopropylphenyl. |
| Methoxy groups | Two methoxy (-OCH₃) groups at positions 3 and 4 on the phenyl ring. |
| Isopropyl group | A branched alkyl substituent (-CH(CH₃)₂) at the phenyl ring’s para position. |
Key Bonding Patterns:
- The amide linkage (-NH-C=O) between the benzyl group and the 3,4-dimethoxyphenylacetamide ensures planarity and hydrogen-bonding potential.
- The imidazole ring exhibits aromaticity, with delocalized π-electrons contributing to stability.
- Methoxy groups introduce steric bulk and electron-donating effects, influencing solubility and reactivity.
Isomeric Considerations and Stereochemical Configuration
Isomeric Possibilities:
Positional Isomerism :
Tautomerism :
Stereochemical Analysis:
- Chiral Centers : The molecule lacks traditional tetrahedral chiral centers. The isopropyl group’s branching does not introduce chirality due to symmetry (two identical methyl groups).
- Amide Bond Geometry : The acetamido linker’s amide bond adopts a planar trans configuration, minimizing steric strain. No cis/trans isomerism is possible due to the amide’s resonance stabilization.
Computational Validation:
- InChI Key : BNJXQATYPNAGP-UHFFFAOYSA-N (derived from PubChem data).
- SMILES Representation :
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C4)C(C)C)OC.
This SMILES string confirms the absence of undefined stereochemistry, consistent with the compound’s achiral nature.
Table 1: Summary of Molecular Features
| Property | Detail |
|---|---|
| IUPAC Name | 1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide |
| Molecular Formula | C₃₀H₃₂N₄O₄ |
| Molecular Weight | 530.6 g/mol |
| Key Functional Groups | Imidazole, carboxamide, acetamido, methoxy |
| Isomeric Forms | None (defined substitution pattern) |
| Stereochemistry | Achiral |
Properties
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4/c1-20(2)23-8-12-25(13-9-23)33-30(36)26-18-34(19-31-26)17-21-5-10-24(11-6-21)32-29(35)16-22-7-14-27(37-3)28(15-22)38-4/h5-15,18-20H,16-17H2,1-4H3,(H,32,35)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVSYJAYPHQYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.
Attachment of aromatic rings: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Functional group modifications:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings, using reagents such as halogens or nitro groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating various diseases.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: It may interact with cell surface receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound could intercalate into DNA or RNA, affecting gene expression or replication.
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may confer antioxidant or kinase-inhibitory properties, as seen in similar dimethoxy-substituted aromatics . In contrast, fluorophenyl () or chlorophenyl () substituents often enhance binding affinity through halogen bonding.
- Solubility: The isopropyl group in the target compound increases hydrophobicity compared to dimethylamino () or sulfonyl () analogs, which may limit aqueous solubility.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints ), the target compound shows moderate similarity (Tanimoto >0.6) to:
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide : Shared imidazole-carboxamide scaffold.
- N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide : Common acetamide side chain.
Lower similarity (Tanimoto <0.5) is observed with benzo[d]imidazole derivatives (e.g., ), emphasizing the impact of core structure on similarity scoring.
Biological Activity
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide, with CAS number 1251709-53-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₃₀H₃₄N₄O₄, with a molecular weight of 498.6 g/mol. The structure consists of an imidazole ring linked to a carboxamide group and substituted phenyl rings, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₄N₄O₄ |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 1251709-53-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death.
- It has been observed to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
-
Case Studies :
- Study by Xia et al. (2022) : This study demonstrated that similar imidazole derivatives showed IC₅₀ values ranging from 0.39 µM to 49.85 µM against various cancer cell lines, indicating potent anticancer activity .
- Research Findings : A derivative with structural similarities exhibited significant inhibition against MCF-7 breast cancer cells with an IC₅₀ value of approximately 0.46 µM .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. The imidazole ring is known for its ability to modulate inflammatory pathways.
- Mechanism :
- The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity suggests good oral bioavailability.
- Metabolism : Preliminary data indicate that it may undergo hepatic metabolism, which could influence its efficacy and safety profile.
- Excretion : Renal excretion is likely, necessitating further studies on its pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
